molecular formula C22H24N2O3S B2823426 1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea CAS No. 2034313-49-8

1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea

Cat. No. B2823426
CAS RN: 2034313-49-8
M. Wt: 396.51
InChI Key: PCXXHDWTSRSICW-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea, also known as BHETU, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. BHETU belongs to the class of urea derivatives and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to assess antiacetylcholinesterase activity. These compounds were designed to optimize spacer length for interaction with enzyme hydrophobic binding sites. Notably, aromatic residues were not a prerequisite for activity, indicating diverse structural compatibility for biological interactions (Vidaluc et al., 1995).

Chemical Synthesis Techniques

  • Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was explored for synthesizing ureas from carboxylic acids, showcasing a method that achieves good yields without racemization under mild conditions. This approach is noted for its environmental friendliness and cost-effectiveness, demonstrating a practical synthesis route for urea derivatives (Thalluri et al., 2014).

Anticancer Activity Metabolites Synthesis

  • The synthesis of a primary metabolite, N-[3,4-dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea, was outlined due to its potential as the active agent in anticancer activities. This work underscores the importance of metabolite identification and synthesis in understanding and developing therapeutic agents (Nammalwar et al., 2010).

Antioxidant Activity Evaluation

  • The antioxidant activity of some 5- [7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one derivatives was studied. This research indicates the potential of urea derivatives in modulating oxidative stress, which is relevant in various diseases and aging processes (George et al., 2010).

properties

IUPAC Name

1-benzhydryl-3-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c25-13-14-27-19(20-12-7-15-28-20)16-23-22(26)24-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,15,19,21,25H,13-14,16H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXXHDWTSRSICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=CS3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea

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